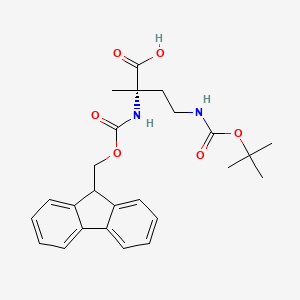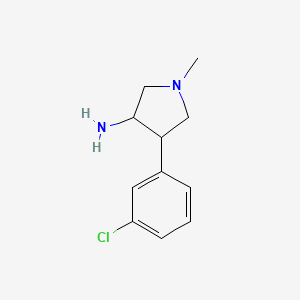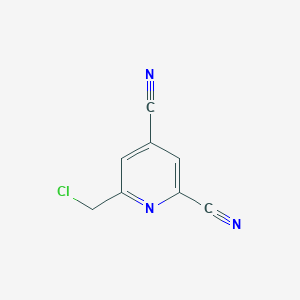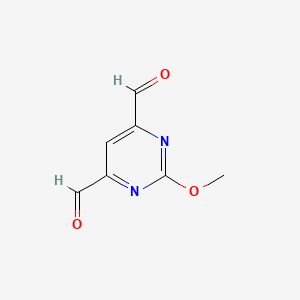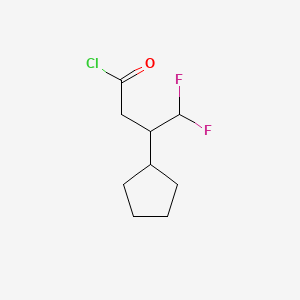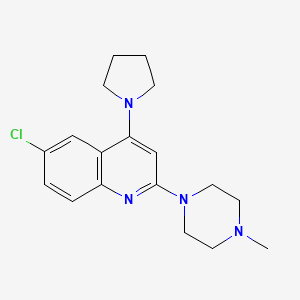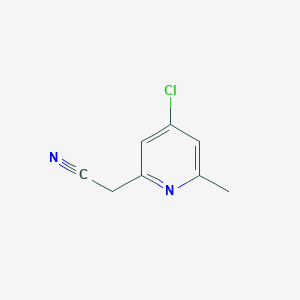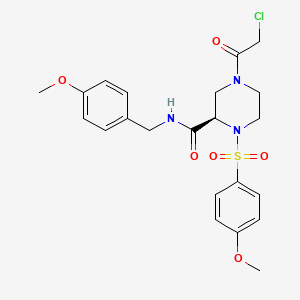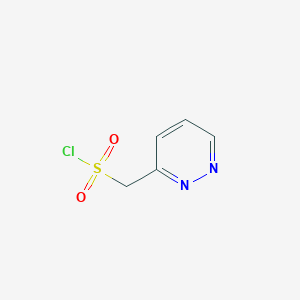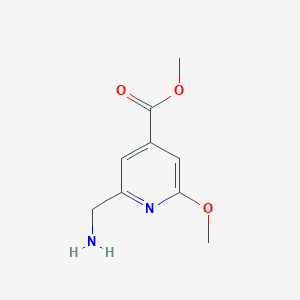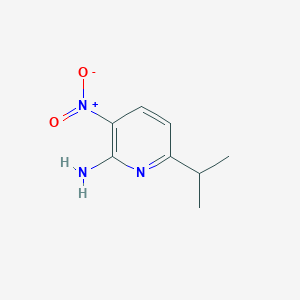
6-Isopropyl-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-3-nitropyridin-2-amine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an isopropyl group at the 6th position, a nitro group at the 3rd position, and an amine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3-nitropyridin-2-amine typically involves the reaction of 2-chloro-3-nitropyridine with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the isopropylamine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used as a reducing agent for the nitro group.
Substitution: Reagents such as ammonia and amines are used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
6-Isopropyl-3-nitropyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo reduction and substitution reactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Isopropyl-3-nitropyridin-2-amine is unique due to the presence of the isopropyl group at the 6th position, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-nitro-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)6-3-4-7(11(12)13)8(9)10-6/h3-5H,1-2H3,(H2,9,10) |
InChI Key |
HHNQJVZSAGVFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


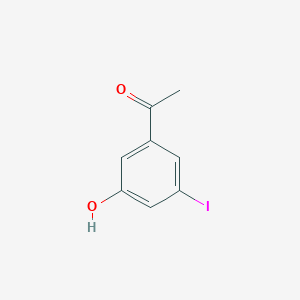
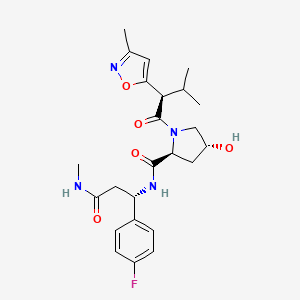
![6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14862260.png)

